6-amino-2-[(4-methylphenyl)methylsulfanyl]-1H-pyrimidin-4-one
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Overview
Description
6-amino-2-[(4-methylphenyl)methylsulfanyl]-1H-pyrimidin-4-one is a chemical compound with the molecular formula C12H13N3OS It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-2-[(4-methylphenyl)methylsulfanyl]-1H-pyrimidin-4-one typically involves multi-step organic reactions. One common method includes the reaction of 2-amino-4-chloro-6-methylpyrimidine with 4-methylbenzyl mercaptan under basic conditions. The reaction proceeds through nucleophilic substitution, where the chlorine atom is replaced by the 4-methylbenzyl mercaptan group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of catalysts and solvents that are environmentally benign is preferred to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
6-amino-2-[(4-methylphenyl)methylsulfanyl]-1H-pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted pyrimidines depending on the nucleophile used.
Scientific Research Applications
6-amino-2-[(4-methylphenyl)methylsulfanyl]-1H-pyrimidin-4-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 6-amino-2-[(4-methylphenyl)methylsulfanyl]-1H-pyrimidin-4-one exerts its effects depends on its application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The molecular targets and pathways involved can vary but often include key enzymes in metabolic pathways or signaling cascades.
Comparison with Similar Compounds
Similar Compounds
2-amino-4-hydroxy-6-methylpyrimidine: Another pyrimidine derivative with different substituents.
6-amino-2-(methylsulfanyl)-4(3H)-pyrimidinone: A structurally similar compound with a different substituent at the 2-position.
Uniqueness
6-amino-2-[(4-methylphenyl)methylsulfanyl]-1H-pyrimidin-4-one is unique due to the presence of the 4-methylphenylmethylsulfanyl group, which can impart distinct chemical and biological properties. This uniqueness can be leveraged in the design of new compounds with tailored activities for specific applications.
Properties
IUPAC Name |
6-amino-2-[(4-methylphenyl)methylsulfanyl]-1H-pyrimidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3OS/c1-8-2-4-9(5-3-8)7-17-12-14-10(13)6-11(16)15-12/h2-6H,7H2,1H3,(H3,13,14,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQQZKAPKMXBJSE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NC(=O)C=C(N2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)CSC2=NC(=O)C=C(N2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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